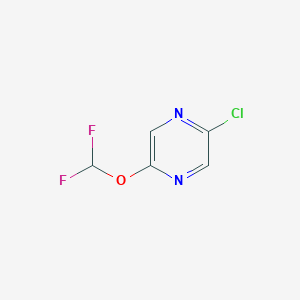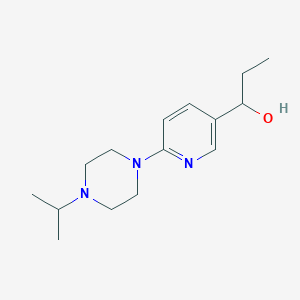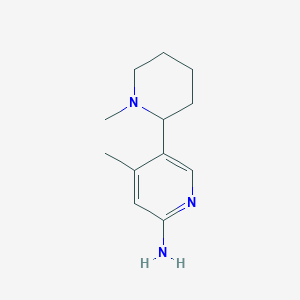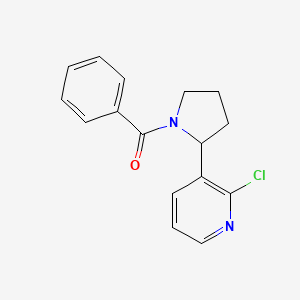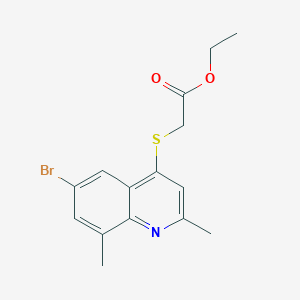![molecular formula C7H4N2O3 B15058568 7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
7-Nitrobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitrobenzo[d]oxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with a nitro group at the 7th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrobenzo[d]oxazole typically involves the nitration of benzo[d]oxazole. One common method includes the reaction of benzo[d]oxazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure the selective nitration at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 7-Nitrobenzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzo[d]oxazole derivatives.
Reduction: Formation of 7-amino-benzo[d]oxazole.
Oxidation: Formation of oxidized derivatives, depending on the specific conditions used.
Aplicaciones Científicas De Investigación
7-Nitrobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential anticancer properties and as a scaffold for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Nitrobenzo[d]oxazole varies depending on its application. In biological systems, it often acts as a fluorescent probe by binding to specific metal ions, leading to a change in fluorescence intensity. This binding is typically reversible and highly selective, making it useful for intracellular imaging . The molecular targets and pathways involved include interactions with metal ions such as copper(II), which can be detected through changes in fluorescence.
Comparación Con Compuestos Similares
7-Nitrobenzo-2-oxa-1,3-diazole (NBD): Known for its use as a fluorescent dye and probe.
2-Methoxybenzo[d]oxazole: Exhibits antibacterial and antifungal activities.
2-Ethoxybenzo[d]oxazole: Another compound with notable antibacterial properties.
Uniqueness: 7-Nitrobenzo[d]oxazole is unique due to its specific structural features and the presence of the nitro group, which imparts distinct chemical reactivity and fluorescence properties. This makes it particularly valuable in applications requiring selective detection and imaging of metal ions.
Propiedades
Fórmula molecular |
C7H4N2O3 |
|---|---|
Peso molecular |
164.12 g/mol |
Nombre IUPAC |
7-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C7H4N2O3/c10-9(11)6-3-1-2-5-7(6)12-4-8-5/h1-4H |
Clave InChI |
PYKCPDONDNZQBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



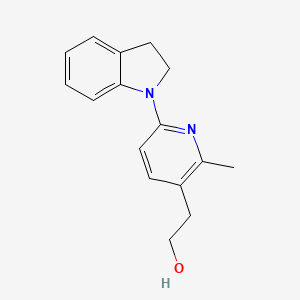
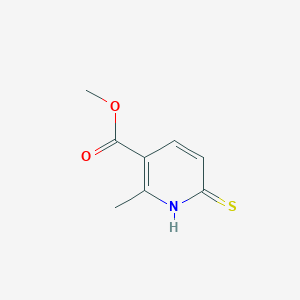
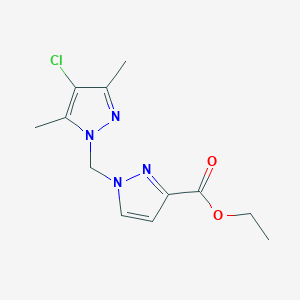
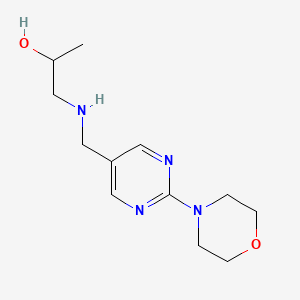
![cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15058542.png)
